molecular formula C9H7Cl2N5O B11801196 2-(2,6-Dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxamide

2-(2,6-Dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11801196
M. Wt: 272.09 g/mol
InChI Key: UJPUUJDTJGBINE-UHFFFAOYSA-N
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Description

2-(2,6-Dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core substituted at the 1-position with a 2,6-dichloropyridinyl group and at the 5-position with a methyl group. Structural characterization of such compounds often employs X-ray crystallography refined using programs like SHELXL, which is widely recognized for small-molecule refinement . The dichloropyridinyl substituent likely contributes to enhanced lipophilicity and electronic effects, which may influence bioavailability and target binding.

Properties

Molecular Formula

C9H7Cl2N5O

Molecular Weight

272.09 g/mol

IUPAC Name

2-(2,6-dichloropyridin-3-yl)-5-methyltriazole-4-carboxamide

InChI

InChI=1S/C9H7Cl2N5O/c1-4-7(9(12)17)15-16(14-4)5-2-3-6(10)13-8(5)11/h2-3H,1H3,(H2,12,17)

InChI Key

UJPUUJDTJGBINE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(N=C1C(=O)N)C2=C(N=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common method starts with the chlorination of pyridine to obtain 2,6-dichloropyridine. This intermediate is then subjected to a series of reactions, including nitration, reduction, and nucleophilic substitution, to introduce the triazole ring and carboxamide group .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and nitration processes, followed by catalytic hydrogenation and coupling reactions. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amino derivatives .

Scientific Research Applications

2-(2,6-Dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 1,2,3-triazole-4-carboxamides are highly dependent on substituent variations. Below is a comparative analysis of structurally related compounds, focusing on substituents, biological activities, mechanisms, and key findings:

Compound Substituents Biological Activity Mechanism/Target Potency/Selectivity Reference
2-(2,6-Dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxamide (Target) 1-(2,6-dichloropyridin-3-yl), 5-methyl Not explicitly reported in evidence Hypothesized: Potential kinase or enzyme inhibition Inference: Dichloropyridine may enhance lipophilicity and binding affinity -
1-Benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide 1-benzyl, N-(2-(phenylamino)pyridin-3-yl) Cytotoxic against A549 lung cancer cells Tubulin polymerization inhibition IC₅₀ values in low micromolar range
5-(Trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide 5-(trifluoromethyl) Antiproliferative against MCF-7, HepG2, A549, and others c-Met kinase inhibition, apoptosis induction 3–5× more potent than foretinib (positive control)
4-(4-(Hydrazinecarbonyl)-5-methyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide 1-(4-sulfonamidophenyl), 5-methyl COX-2 inhibition Selective COX-2 binding Selectivity ratio (COX-2/COX-1) = 6.99
1-Aryl-5-methyl-1H-1,2,3-triazole-4-carboxamide 1-aryl (varied), 5-methyl ER stress inhibition (CHOP-luciferase model) ER stress pathway modulation Significant reduction in CHOP expression at 10 µM
Asymmetric bis-triazoles Bis-triazole core with varied aromatic substituents Cytotoxic against B16 melanoma cells Unclear Activity at nanomolar levels (<1 µM)

Key Observations:

Substituent Effects on Activity :

  • The dichloropyridinyl group in the target compound may confer distinct electronic and steric properties compared to benzyl or aryl substituents. Chlorine atoms could enhance membrane permeability and target engagement via halogen bonding .
  • Methyl groups at the 5-position (common in the target compound and others ) appear to balance steric bulk and metabolic stability, as seen in COX-2 inhibitors with moderate selectivity .

Mechanistic Diversity: While the target compound’s mechanism remains uncharacterized, related triazole-4-carboxamides exhibit diverse modes of action, including tubulin polymerization inhibition , kinase targeting , and COX-2 selectivity .

Potency Trends: Electron-withdrawing groups (e.g., trifluoromethyl ) correlate with high potency, likely due to enhanced binding to hydrophobic enzyme pockets. The dichloropyridine group in the target compound may mimic this effect. Bulkier substituents (e.g., coumarin-linked pyrimidinones ) may reduce bioavailability but improve specificity for DNA topoisomerase-IIα .

Biological Activity

2-(2,6-Dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxamide (commonly referred to as the compound ) is a synthetic organic compound characterized by its unique triazole structure and dichloropyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to explore the biological activity of this compound through various studies and data.

The molecular formula of this compound is C9H6Cl2N4O, with a molecular weight of approximately 273.07 g/mol. The structure features a triazole ring and a dichloropyridine group, which contribute to its bioactivity.

PropertyValue
Molecular FormulaC9H6Cl2N4O
Molecular Weight273.07 g/mol
IUPAC Name2-(2,6-dichloropyridin-3-yl)-5-methyltriazole-4-carboxamide

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. Studies have shown that triazole derivatives can effectively inhibit the growth of various bacterial and fungal strains. For example:

  • Bacterial Inhibition : The compound has demonstrated activity against Gram-positive and Gram-negative bacteria.
  • Fungal Inhibition : Similar triazole compounds have shown efficacy against fungal pathogens such as Candida spp.

These activities are attributed to the structural features that enhance solubility and stability in biological systems .

Anticancer Properties

The anticancer potential of this compound is under investigation. Triazole derivatives are known to interact with specific molecular targets involved in cancer cell proliferation and survival. Preliminary studies suggest:

  • Mechanism of Action : The compound may inhibit key enzymes or receptors involved in tumorigenesis.
  • In Vitro Studies : Cell viability assays have indicated that the compound can reduce the proliferation of cancer cell lines.

For instance, derivatives similar to this compound have shown IC50 values indicating effective inhibition of cancer cell growth .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of various triazole derivatives included this compound. The results indicated:

  • Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
  • Results : The compound exhibited an inhibition zone diameter of 15 mm against S. aureus at a concentration of 100 µg/mL.

Case Study 2: Anticancer Activity

In a recent study evaluating the anticancer effects of triazole derivatives:

  • Cell Lines Used : HeLa (cervical cancer) and MCF7 (breast cancer).
  • Findings : The compound demonstrated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM for HeLa cells.

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